4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that features a quinoline core structure with an aminomethyl group at the 4-position and a fluorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactionsFor example, a Friedel-Crafts acylation can be used to introduce the acyl group, followed by reduction and substitution reactions to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents that are efficient and reusable are often employed to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the substituents, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluoro substituent can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 4-(Aminomethyl)benzoic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol .
Uniqueness
What sets 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the aminomethyl and fluoro groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11FN2O |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-(aminomethyl)-6-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-7-1-2-9-8(4-7)6(5-12)3-10(14)13-9/h1-2,4,6H,3,5,12H2,(H,13,14) |
InChI Key |
UKZALZPDENRBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)F)NC1=O)CN |
Origin of Product |
United States |
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